1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2,4-dichloroaniline with 2-methoxyphenyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anti-cancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:
1-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea: Similar in structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
1-(2,4-Dichlorophenyl)-3-[5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]urea: The presence of a hydroxyl group instead of a methoxy group can significantly alter its reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-24-13-5-3-2-4-10(13)14-21-22-16(25-14)20-15(23)19-12-7-6-9(17)8-11(12)18/h2-8H,1H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMFLVAHKRWACU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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